molecular formula C13H8ClNS B11826489 1-Chlorodibenzo[b,f][1,4]thiazepine

1-Chlorodibenzo[b,f][1,4]thiazepine

Cat. No.: B11826489
M. Wt: 245.73 g/mol
InChI Key: LBDDYEVEGAFVBT-UHFFFAOYSA-N
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Description

1-Chlorodibenzo[b,f][1,4]thiazepine is a heterocyclic compound with the molecular formula C13H8ClNS. It is a derivative of dibenzo[b,f][1,4]thiazepine, characterized by the presence of a chlorine atom at the 1-position. This compound is known for its significant pharmacological properties and is often used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs like quetiapine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorodibenzo[b,f][1,4]thiazepine can be synthesized through several methods. One common approach involves the use of 10H-dibenzo[b,f][1,4]thiazepine-11-one as a starting material. The reaction is carried out in the presence of a Vilsmeier reagent, which is prepared from di-(trichloromethyl)carbonic ester and dimethylformamide (DMF). The reaction typically occurs under heating in an organic solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chlorodibenzo[b,f][1,4]thiazepine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a precursor in the synthesis of antipsychotic drugs like quetiapine, which is used to treat schizophrenia and bipolar disorder.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Chlorodibenzo[b,f][1,4]thiazepine is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the case of quetiapine, the compound interacts with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors, to exert its antipsychotic effects. The molecular targets and pathways involved are complex and involve modulation of neurotransmitter activity .

Comparison with Similar Compounds

Uniqueness: 1-Chlorodibenzo[b,f][1,4]thiazepine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

IUPAC Name

7-chlorobenzo[b][1,4]benzothiazepine

InChI

InChI=1S/C13H8ClNS/c14-10-4-3-7-12-9(10)8-15-11-5-1-2-6-13(11)16-12/h1-8H

InChI Key

LBDDYEVEGAFVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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